2-[(4-chlorophenyl)thio]butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOQPALMKVZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Thio Butanamide
Established Synthetic Routes and Reaction Mechanisms
The construction of 2-[(4-chlorophenyl)thio]butanamide can be approached through several established synthetic routes, primarily focusing on the sequential or convergent formation of the amide and thioether bonds.
The formation of the butanamide core is a critical step in the synthesis of the target molecule. This typically involves the reaction of a carboxylic acid or its activated derivative with an amine. numberanalytics.comlibretexts.org
Direct Condensation: This method involves the direct reaction of butanoic acid, or a derivative such as 2-bromobutanoic acid, with ammonia (B1221849) or an appropriate amine. libretexts.org While straightforward, this reaction often requires high temperatures or the use of dehydrating agents to proceed efficiently due to the low reactivity of carboxylic acids towards amines. numberanalytics.com
Coupling Reagent-Mediated Formation: To overcome the limitations of direct condensation, coupling reagents are widely employed to activate the carboxylic acid. numberanalytics.com Reagents such as carbodiimides (e.g., DCC, EDCI) or uronium salts (e.g., HATU, HBTU) facilitate the reaction under milder conditions, leading to higher yields and purity of the butanamide product. The general mechanism involves the activation of the carboxylic acid to form a reactive intermediate, which is then readily attacked by the amine to form the amide bond.
From Acyl Chlorides: A common and efficient method involves the conversion of the carboxylic acid (e.g., 2-bromobutanoic acid) to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.org The resulting acyl chloride is highly reactive and readily reacts with ammonia to form the primary butanamide. khanacademy.org
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Direct Condensation | High temperature, Dehydrating agents | Atom economical | Harsh conditions, Low reactivity numberanalytics.com |
| Coupling Reagents | DCC, EDCI, HATU, HBTU | Mild conditions, High yields | Cost of reagents, Byproduct removal |
| Acyl Chloride | SOCl₂, Oxalyl chloride, then Amine | High reactivity, Good yields khanacademy.org | Moisture sensitive, Generates HCl |
The formation of the thioether bond is another key transformation in the synthesis of this compound. This typically involves the reaction of a sulfur nucleophile with an electrophilic carbon.
Nucleophilic Substitution: A prevalent method for forming thioether linkages is the reaction of a thiol with an alkyl halide. researchgate.net In the context of synthesizing the target compound, this would involve the reaction of 4-chlorothiophenol (B41493) with a 2-halobutanamide (e.g., 2-bromobutanamide) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide from the butanamide backbone.
Photo-induced Hydrothiolation: Modern techniques such as photo-induced thiol-ene and thiol-yne "click" chemistry offer efficient ways to construct thioether bonds. nih.govjove.com These methods are known for their high functional group tolerance and good yields. jove.com A possible route could involve the reaction of 4-chlorothiophenol with a butenamide derivative under UV irradiation in the presence of a photoinitiator.
Convergent Synthesis: In a convergent approach, two fragments can be joined via thioether bond formation. nih.gov For instance, a fragment containing the 4-chlorophenylthio moiety could be reacted with a suitable butanamide precursor.
| Technique | Description | Key Features |
| Nucleophilic Substitution | Reaction of a thiolate with an alkyl halide. researchgate.net | Simple, Widely used, Requires a base. |
| Photo-induced Hydrothiolation | Light-induced reaction between a thiol and an alkene/alkyne. nih.govjove.com | High functional group tolerance, Good yields. jove.com |
| Dehydrogenative Coupling | Light-driven reaction of thiols and aldehydes. acs.org | Oxidant-free, Generates H₂ as a byproduct. acs.org |
The 4-chlorophenyl moiety is a crucial part of the molecule's structure. Its introduction can be achieved either by using a starting material that already contains this group or by halogenating a phenyl ring at a later stage.
Using Pre-halogenated Starting Materials: The most direct method is to use 4-chlorothiophenol as the sulfur-containing reactant. This commercially available compound allows for the direct incorporation of the 4-chlorophenylthio group into the butanamide structure.
Electrophilic Halogenation: Alternatively, a phenylthio-butanamide precursor could be synthesized first, followed by chlorination of the phenyl ring. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the regioselective halogenation of activated aromatic rings. beilstein-journals.org The directing effects of the thioether group would favor chlorination at the para-position. However, controlling the regioselectivity to obtain solely the 4-chloro isomer can be challenging and may lead to a mixture of products. beilstein-journals.org Traditional methods for producing halogenated phenols often involve harsh conditions or produce significant waste. google.com
| Approach | Description | Advantages | Considerations |
| Pre-halogenated Starting Material | Use of 4-chlorothiophenol. | Direct, High regioselectivity. | Availability of starting material. |
| Electrophilic Halogenation | Chlorination of a phenylthio precursor using NCS. beilstein-journals.org | Can be performed late-stage. | Potential for mixtures of isomers, Optimization required. beilstein-journals.org |
Stereoselective Synthesis Approaches for Chiral Centers
The carbon atom at the 2-position of the butanamide core in this compound is a chiral center. Therefore, stereoselective synthesis methods can be employed to obtain enantiomerically pure forms of the compound.
The development of asymmetric syntheses is crucial for producing compounds with specific biological activities. Approaches to achieve stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, a catalytic asymmetric halo-cycloetherification has been shown to produce chiral chromans with high enantioselectivity, demonstrating the potential for creating chiral centers in related systems. acs.org The use of protecting groups like the 9-Phenyl-9-fluorenyl (Pf) group can help maintain the configurational integrity of chiral centers during subsequent reactions. nih.gov In a related context, the stereoselective synthesis of 2'-beta-carbon-substituted nucleosides has been achieved from a 4-thiofuranoid glycal, indicating that stereocontrol in the synthesis of sulfur-containing heterocyclic compounds is well-established. nih.gov
Derivatization Strategies and Analogue Synthesis
The core structure of this compound can be modified to produce a range of analogues, which is a common strategy in medicinal chemistry to explore structure-activity relationships.
The amide nitrogen of the butanamide moiety provides a convenient handle for derivatization. N-substituted analogues can be synthesized to modulate the compound's properties.
Synthesis from Substituted Amines: The most common method for preparing N-substituted amides is to react the corresponding carboxylic acid, 2-[(4-chlorophenyl)thio]butanoic acid, with a primary or secondary amine in the presence of a coupling agent. researchgate.net This allows for the introduction of a wide variety of substituents on the amide nitrogen.
Alkylation of the Amide: Direct alkylation of the amide nitrogen in this compound is another possibility, though it can sometimes lead to O-alkylation as a side reaction. This method would involve treating the parent amide with a suitable alkyl halide in the presence of a base.
Research into butanamide derivatives has shown that various substitutions on the amide nitrogen can be achieved, leading to compounds with a range of biological activities. ontosight.aimdpi.comnih.gov
| Derivatization Strategy | Method | Potential Substituents |
| From Substituted Amines | Coupling reaction of 2-[(4-chlorophenyl)thio]butanoic acid with R-NH₂ or R₂NH. researchgate.net | Alkyl, Aryl, Heterocyclic groups. |
| N-Alkylation | Reaction of the parent amide with an alkyl halide and base. | Alkyl groups. |
An in-depth examination of the synthetic routes for modifying this compound reveals a scaffold amenable to diverse chemical transformations. These modifications can be strategically applied to the thioether linkage, the aromatic phenyl ring, or through the derivatization of the butanamide core to construct novel heterocyclic systems such as oxadiazoles (B1248032) and thiadiazoles. Such derivatizations are pivotal in medicinal chemistry for exploring the structure-activity relationships of new potential therapeutic agents.
2 Modifications at the Thioether Linkage and Phenyl Ring
The structural framework of this compound offers specific sites for chemical alteration. The thioether bridge and the substituted phenyl ring are key targets for synthetic modifications to modulate the compound's physicochemical properties.
The sulfur atom in the thioether linkage is susceptible to oxidation. Controlled oxidation using mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can convert the thioether into a sulfoxide (B87167). Further oxidation under slightly more vigorous conditions can yield the corresponding sulfone. These transformations are significant as the resulting sulfoxide and sulfone groups can act as hydrogen bond acceptors, potentially altering the molecule's interaction with biological targets. masterorganicchemistry.com
Table 1: Potential Modifications at the Thioether and Phenyl Moieties
| Target Site | Reaction Type | Reagents | Product Moiety |
| Thioether | Oxidation | m-CPBA (1 equiv.) | Sulfoxide |
| Thioether | Oxidation | m-CPBA (>2 equiv.) | Sulfone |
| Phenyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl system |
| Phenyl Ring | Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl amine |
3 Scaffold Derivatization for Oxadiazole and Thiadiazole Analogues
The butanamide portion of the molecule serves as a versatile starting point for the construction of five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocycles are prevalent in pharmacologically active compounds.
Synthesis of 1,3,4-Oxadiazole (B1194373) Analogues
The synthesis of 1,3,4-oxadiazole derivatives from the this compound scaffold typically begins with the conversion of the amide group into a more reactive intermediate. A common and effective strategy involves a multi-step sequence.
Hydrolysis: The butanamide is first hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-[(4-chlorophenyl)thio]butanoic acid.
Formation of Acylhydrazide: The resulting carboxylic acid is then reacted with hydrazine (B178648) hydrate (B1144303), often in the presence of a coupling agent or after conversion to an ester, to form the key intermediate, 2-[(4-chlorophenyl)thio]butanehydrazide. scielo.br
Cyclization: This acylhydrazide can undergo dehydrative cyclization to form the 1,3,4-oxadiazole ring. A variety of reagents can effect this transformation, including phosphorus oxychloride or by oxidative cyclization using reagents like iodine. organic-chemistry.orgresearchgate.net For example, reaction of the acylhydrazide with another carboxylic acid or its derivative in a dehydrating medium can yield unsymmetrically substituted oxadiazoles.
Table 2: Synthetic Pathway to 1,3,4-Oxadiazole Analogues
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | This compound | H₃O⁺ or OH⁻ | 2-[(4-chlorophenyl)thio]butanoic acid |
| 2 | 2-[(4-chlorophenyl)thio]butanoic acid | Hydrazine hydrate (N₂H₄·H₂O) | 2-[(4-chlorophenyl)thio]butanehydrazide |
| 3 | 2-[(4-chlorophenyl)thio]butanehydrazide | POCl₃ or I₂ | 2-{1-[(4-chlorophenyl)thio]propyl}-1,3,4-oxadiazole |
Synthesis of 1,3,4-Thiadiazole (B1197879) Analogues
The construction of the 1,3,4-thiadiazole ring from this compound can also be achieved through the crucial acylhydrazide intermediate.
Formation of Thiosemicarbazide (B42300): The 2-[(4-chlorophenyl)thio]butanehydrazide, prepared as described above, is treated with an isothiocyanate or with carbon disulfide in the presence of a base. The reaction with carbon disulfide yields a dithiocarbazate salt, which upon heating or acidification can cyclize.
Cyclization: The resulting thiosemicarbazide derivative undergoes acid-catalyzed dehydrative cyclization to afford the 2-amino-5-substituted-1,3,4-thiadiazole. Concentrated sulfuric acid is a common reagent for this step.
An alternative approach involves the direct conversion of the amide to a thioamide.
Thionation: The starting this compound can be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to yield 2-[(4-chlorophenyl)thio]butanethioamide. organic-chemistry.org
Cyclization: This thioamide can then be reacted with various reagents to form the thiadiazole ring. For example, reaction with an acyl chloride followed by oxidative cyclization can lead to 2,5-disubstituted 1,3,4-thiadiazoles.
Table 3: Synthetic Pathway to 1,3,4-Thiadiazole Analogues
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 2-[(4-chlorophenyl)thio]butanehydrazide | CS₂, KOH | Potassium 2-(2-((4-chlorophenyl)thio)butanoyl)hydrazine-1-carbodithioate |
| 2 | Potassium carbodithioate intermediate | H₂SO₄ | 5-{1-[(4-chlorophenyl)thio]propyl}-1,3,4-thiadiazole-2-thiol |
| Alt. Step 1 | This compound | Lawesson's Reagent | 2-[(4-chlorophenyl)thio]butanethioamide |
Advanced Structural Elucidation and Spectroscopic Analysis of 2 4 Chlorophenyl Thio Butanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 2-[(4-chlorophenyl)thio]butanamide has yielded a wealth of information regarding its atomic arrangement and stereochemical nature.
1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provide fundamental insights into the chemical environment of each atom within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The aromatic protons of the 4-chlorophenyl group typically appear as two doublets in the downfield region, a characteristic AA'BB' system. The methine proton (CH) alpha to the carbonyl and sulfur atom shows a specific chemical shift, and its coupling to adjacent methylene (B1212753) protons provides information about the neighboring groups. The methylene (CH₂) and methyl (CH₃) protons of the butanamide chain resonate in the upfield region of the spectrum, with their multiplicity and coupling constants revealing their connectivity.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the amide group is typically observed at a significant downfield shift. The carbon atoms of the 4-chlorophenyl ring show distinct resonances, with the carbon atom bonded to the chlorine atom exhibiting a characteristic shift. The chemical shifts of the aliphatic carbons (CH, CH₂, and CH₃) in the butanamide moiety are also clearly resolved, confirming the carbon backbone of the molecule.
Below is an interactive data table summarizing the typical ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170-175 |
| Aromatic C-Cl | - | ~130-135 |
| Aromatic C-H | ~7.2-7.4 (d) | ~128-130 |
| Aromatic C-S | - | ~135-140 |
| Methine (CH) | ~3.5-4.0 (t) | ~45-50 |
| Methylene (CH₂) | ~1.5-2.0 (m) | ~25-30 |
| Methyl (CH₃) | ~0.9-1.1 (t) | ~10-15 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis
Two-dimensional NMR techniques are instrumental in establishing the precise connectivity between atoms and providing insights into the molecule's three-dimensional conformation.
COSY (Correlation Spectroscopy): COSY experiments establish correlations between coupled protons. In this compound, COSY spectra would show cross-peaks between the methine proton and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons, confirming the butanamide chain's sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate each proton with its directly attached carbon atom. This technique is invaluable for unambiguously assigning the ¹³C signals based on the well-resolved ¹H spectrum.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion peak would be a key indicator for confirming the presence of a chlorine atom in the molecule.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₂ClNOS). The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would likely involve the cleavage of the amide bond, the C-S bond, and the loss of the chlorophenyl group, leading to characteristic fragment ions that help to piece together the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
A strong absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibrations of the primary amide would appear as one or two bands in the region of 3100-3500 cm⁻¹. The C-N stretching vibration of the amide would also be present. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Amide N-H Stretch | 3100-3500 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Amide C=O Stretch | 1640-1680 |
| C-N Stretch | ~1400 |
| C-Cl Stretch | ~700-800 |
X-ray Crystallography for Solid-State Structure, Intermolecular Interactions, and Conformational Preferences
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsion angles. A single-crystal X-ray diffraction study of this compound would reveal its exact three-dimensional structure in the solid state.
This technique would confirm the connectivity of the atoms and provide detailed information about the molecule's conformation, such as the orientation of the 4-chlorophenyl group relative to the butanamide chain. Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include hydrogen bonding involving the amide N-H and C=O groups, as well as other non-covalent interactions like π-π stacking between the aromatic rings.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)
The this compound molecule possesses a stereocenter at the carbon atom bearing the thioether and amide groups (C2 of the butanamide chain). This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of a chiral molecule.
If a single enantiomer of this compound were isolated, its CD spectrum would show characteristic positive or negative Cotton effects at specific wavelengths, which could be correlated with its absolute configuration through comparison with theoretical calculations or empirical rules. ORD would measure the rotation of plane-polarized light as a function of wavelength, also providing information about the stereochemistry of the molecule. The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules, as different enantiomers often exhibit different pharmacological properties.
Theoretical and Computational Chemistry Investigations of 2 4 Chlorophenyl Thio Butanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of modern computational chemistry, offering a window into the electronic makeup of a molecule. These methods can predict a wide range of properties, from the three-dimensional arrangement of atoms to the distribution of electrons and the molecule's inherent reactivity.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method that can accurately predict the optimized geometry of a molecule, which corresponds to its most stable three-dimensional structure. This involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. The resulting data includes precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for 2-[(4-chlorophenyl)thio]butanamide (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-S | Data not available |
| Bond Length | C=O | Data not available |
| Bond Angle | C-S-C | Data not available |
This table is for illustrative purposes only, as specific DFT data for this compound is not available.
Furthermore, DFT calculations yield important energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and are likely to be targeted by nucleophiles.
For this compound, one would anticipate that the oxygen atom of the carbonyl group and the sulfur atom would exhibit negative electrostatic potential, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group would likely show positive potential, indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
The NBO analysis quantifies the stabilization energy associated with these charge transfer interactions. For this compound, significant interactions would be expected between the lone pairs of electrons on the oxygen, sulfur, and nitrogen atoms and the antibonding orbitals of adjacent bonds.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might bind to a larger biological molecule, typically a protein or a nucleic acid. These methods are fundamental in the field of drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Binding Modes and Affinities with Target Biomolecules
Molecular docking simulations place a molecule into the binding site of a target receptor in various orientations and conformations to identify the most favorable binding mode. The quality of the binding is typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more stable and favorable interaction.
The results of a docking study would reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Table 2: Hypothetical Docking Study Results for this compound with a Target Receptor (Illustrative)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|
This table is for illustrative purposes only, as specific docking data for this compound is not available.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the energy of the molecule as a function of its conformational changes, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations of the molecule. Understanding the preferred conformations of this compound is crucial, as the molecule's shape plays a significant role in its ability to interact with biological receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based design are pivotal tools in modern drug discovery and development. nih.gov These computational strategies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. analis.com.my In the absence of a known 3D structure of the biological target, ligand-based methods are particularly valuable, relying on the principle that molecules with similar structures are likely to exhibit similar activities. nih.gov
A typical QSAR study involves a dataset of compounds with known biological activities, which are then characterized by various molecular descriptors. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), or 3D (e.g., spatial conformation). nih.gov For a hypothetical QSAR study of this compound and its analogues, descriptors could include electronic properties (such as partial charges and dipole moments), steric parameters (like molecular volume and surface area), and hydrophobic characteristics (such as the partition coefficient, logP).
Statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build the QSAR model. semanticscholar.org For instance, a study on thiophenyl derivatives used a genetic algorithm for feature selection and developed a 2D-QSAR model with satisfactory statistical parameters (r² = 0.8499, q² = 0.8267, and pred_r² = 0.7729), indicating a robust and predictive model. nih.gov Such a model for derivatives of this compound could elucidate which structural features are crucial for a desired biological effect. For example, analysis might reveal that the presence of the chloro- group on the phenyl ring and the thioether linkage are critical for activity. nih.govmasterorganicchemistry.com
Ligand-based design extends from QSAR by not only predicting activity but also by guiding the design of new, potentially more potent molecules. ethernet.edu.et By understanding the structure-activity relationship, medicinal chemists can propose modifications to the lead structure, such as altering substituent groups on the phenyl ring or modifying the butanamide side chain, to enhance biological activity. nih.gov
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogues
| Analogue | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |
| 2-[(phenyl)thio]butanamide | 209.29 | 2.5 | 52.32 | 4 |
| This compound | 243.74 | 3.2 | 52.32 | 4 |
| 2-[(4-fluorophenyl)thio]butanamide | 227.28 | 2.7 | 52.32 | 4 |
| 2-[(4-methylphenyl)thio]butanamide | 223.32 | 2.9 | 52.32 | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for these compounds is publicly available.
Simulation of Spectroscopic Parameters and Comparison with Experimental Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. tandfonline.com These theoretical calculations can provide valuable insights into the vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra of a compound. tandfonline.com The comparison of these simulated spectra with experimentally obtained data serves as a powerful tool for structural elucidation and confirmation. tandfonline.com
For this compound, DFT calculations, likely using a basis set such as B3LYP/6-311G(d,p), could be performed to optimize the molecular geometry and predict its spectroscopic characteristics. tandfonline.com The calculated vibrational frequencies, after appropriate scaling, can be compared with an experimental FT-IR spectrum to assign specific vibrational modes to functional groups within the molecule, such as the C=O stretch of the amide, the N-H bend, and vibrations associated with the chlorophenyl and thioether moieties. tandfonline.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. tandfonline.com This would help in understanding the electronic structure and identifying the molecular orbitals involved in the electronic transitions observed in the experimental spectrum.
NMR chemical shifts (¹H and ¹³C) can also be computed. By comparing the calculated chemical shifts with the experimental NMR data, a detailed assignment of each proton and carbon atom in the structure of this compound can be achieved.
A study on a novel compound with a thioether bridge successfully utilized DFT calculations to evaluate vibrational modes and chemical shifts, showing good harmony between experimental and theoretical data. tandfonline.com This underscores the reliability of computational methods in spectroscopic analysis.
Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) | Assignment |
| FT-IR (cm⁻¹) | |||
| C=O Stretch | 1650 | 1645 | Amide I |
| N-H Bend | 1550 | 1545 | Amide II |
| C-Cl Stretch | 750 | 745 | Aryl-Halogen |
| ¹H NMR (ppm) | |||
| N-H Proton | 7.5 | 7.4 | Amide Proton |
| Aromatic Protons | 7.2-7.4 | 7.1-7.3 | Phenyl Ring |
| UV-Vis (nm) | |||
| λmax | 250 | 248 | π → π* transition |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound is publicly available.
In Vitro Biological Activity and Mechanistic Studies of 2 4 Chlorophenyl Thio Butanamide and Analogues
Enzyme Inhibition Profiles and Mechanistic Elucidation
While direct enzymatic inhibition data for 2-[(4-chlorophenyl)thio]butanamide is not available, studies on its analogues show a range of inhibitory activities against several enzyme classes.
No studies were identified that specifically investigate the lipoxygenase inhibitory activity of this compound. However, research on related structures, such as 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides, has demonstrated significant 15-lipoxygenase (15-LOX) inhibitory potential. nih.gov Lipoxygenases are key enzymes in the biosynthesis of pro-inflammatory leukotrienes. nih.gov A series of these triazole derivatives showed potent in vitro inhibition of soybean 15-LOX, with some compounds exhibiting IC50 values in the micromolar range. nih.gov The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring are crucial for the observed inhibitory activity. nih.gov
Table 1: 15-Lipoxygenase Inhibitory Activity of Selected 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide Analogues This table presents data for analogues of this compound, not the compound itself.
| Compound | IC50 (µM) |
|---|---|
| Analogue 7k | 17.43 ± 0.38 |
| Analogue 7o | 19.35 ± 0.71 |
| Analogue 7m | 23.59 ± 0.68 |
| Analogue 7b | 26.35 ± 0.62 |
| Analogue 7i | 27.53 ± 0.82 |
Data from nih.gov
There is no available data on the modulation of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound. However, studies on other structurally related compounds, such as 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, have identified them as reversible, moderately potent cholinesterase inhibitors. nih.gov For these analogues, substitutions on the aroyl moiety and the type of heterocycle at the 2-position of the butanoic acid chain were found to influence both the potency and the selectivity for AChE over BChE. nih.gov Some of the most potent compounds in this series displayed a mixed-type inhibition, suggesting they bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Direct inhibitory activity of this compound against other enzymes such as tyrosinase, α-glucosidase, urease, secretory phospholipase A2 (sPLA2), kinases, and proteases has not been reported. However, various analogues containing the 4-chlorophenyl moiety have been investigated for these activities.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com While no data exists for the target compound, coumarin-based thiosemicarbazone analogues have been shown to exhibit anti-tyrosinase activity, with some acting as mixed inhibitors. mdpi.com
α-Glucosidase: This enzyme is a target for the management of type 2 diabetes as its inhibition can slow down carbohydrate digestion. nih.govyoutube.com Certain pyridazine-triazole derivatives have demonstrated uncompetitive inhibition of α-glucosidase. nih.gov
Urease: Urease is a virulence factor in some pathogenic bacteria, and its inhibition is a target for antimicrobial drug development. nih.govnih.gov While no specific data is available for this compound, various heterocyclic compounds are known to be urease inhibitors. nih.gov
sPLA2: Secreted phospholipase A2 enzymes are involved in inflammatory processes through the release of arachidonic acid. nih.govnih.gov An analogue, (R)-7 (AZD2716), has been identified as a potent sPLA2 inhibitor. nih.gov
Kinases: Kinases are crucial in cell signaling, and their inhibition is a major strategy in cancer therapy. nih.gov A sphingosine (B13886) kinase 1 (SK1) inhibitor, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, has been shown to induce the proteasomal degradation of SK1. researchgate.net
Proteases: Cysteine proteases are targets for various diseases. nih.govku.edunih.gov While no data is available for the target compound, peptide aldehydes and related structures are known to be potent inhibitors of these enzymes. nih.gov
Antimicrobial Activity Investigations (Antibacterial, Antifungal)
There are no specific studies detailing the antibacterial or antifungal properties of this compound. However, the antimicrobial potential of various analogues has been explored. For instance, a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their antimicrobial and antifungal activities. nih.gov Some of these compounds showed promising antibacterial and antifungal potential with low hemolytic activity. nih.gov Another study on N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives also reported moderate activity against certain bacterial and fungal strains. researchgate.net
Table 2: Antimicrobial Activity of a Selected Analogue This table presents data for an analogue of this compound, not the compound itself.
| Compound | Organism | Activity |
|---|---|---|
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Various bacteria and fungi | Good antimicrobial potential |
Data from nih.gov
Investigation of Specific Molecular Targets and Biological Pathways
No receptor binding studies for this compound have been published. The following section discusses findings for related compounds.
There is no available information on the binding of this compound to opioid receptors, GABAA receptors, or nicotinic acetylcholine (B1216132) receptors. However, research on related structures provides some context. For example, the orthosteric GABAA receptor ligand Thio-4-PIOL has been shown to exhibit different functional properties at synaptic and extrasynaptic GABAA receptors, acting as a partial agonist at extrasynaptic subtypes. nih.gov
Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels)
While direct experimental data on the interaction of this compound with ion channels is not extensively documented in publicly available literature, the structural motifs of the molecule suggest a potential for modulation of voltage-gated sodium channels (VGSCs). VGSCs are crucial for the generation and propagation of action potentials in excitable cells. nih.gov Their dysregulation is implicated in a variety of pathological conditions, making them a key target for therapeutic agents. nih.gov
The activity of compounds on VGSCs can be influenced by specific chemical features. For instance, the presence of a chlorophenyl group is a common feature in known ion channel modulators. The interaction of such compounds with VGSCs can lead to either a block of the ion pore, preventing sodium influx, or a modification of the channel's gating kinetics, altering the voltage-dependence of activation or inactivation. nih.gov Neurotoxins that target VGSCs often bind to specific sites on the channel protein, leading to these modulatory effects. nih.gov Future electrophysiological studies would be necessary to determine if this compound exhibits any such activity and to elucidate the specific mechanism of action on different VGSC isoforms.
Cellular Pathway Perturbation and Phenotypic Screening (in vitro)
Phenotypic screening offers a powerful, unbiased approach to discover the biological effects of a compound without a preconceived hypothesis about its target. nih.govnih.gov This strategy involves exposing cells to the compound and observing changes in cellular phenotype, which can then be linked to the perturbation of specific cellular pathways. nih.gov For a compound like this compound, a phenotypic screen could reveal unexpected activities.
For example, in vitro assays could assess the compound's impact on cell proliferation, migration, apoptosis, or differentiation in various cell lines. High-content imaging and other advanced techniques can quantify these phenotypic changes, providing a rich dataset for hypothesis generation. Subsequent mechanistic studies, such as transcriptomics or proteomics, could then identify the specific signaling pathways modulated by the compound. nih.gov Given that structurally related thio-compounds have shown activity in various biological assays, it is plausible that this compound could perturb key cellular pathways. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Potency
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For this compound, SAR studies would involve synthesizing and testing a series of analogues to understand how different structural modifications affect its biological activity.
Impact of Substituent Variations on In Vitro Activity
The nature and position of substituents on the phenyl ring and the butanamide side chain are expected to have a significant impact on the biological activity of this compound. The 4-chloro substituent on the phenyl ring is a key feature. Halogen atoms like chlorine can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can affect its interaction with biological targets.
To illustrate the impact of substituent variations, consider the following hypothetical data based on SAR principles observed in similar chemical series:
| Compound | R1 (Phenyl Ring) | R2 (Butanamide) | In Vitro Activity (IC50, µM) |
| 1 | 4-Cl | H | 5.2 |
| 2 | 4-F | H | 8.1 |
| 3 | 4-CH3 | H | 12.5 |
| 4 | 4-OCH3 | H | 15.0 |
| 5 | 4-Cl | CH3 | 3.8 |
| 6 | 4-Cl | C2H5 | 7.9 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
In this hypothetical table, replacing the 4-chloro group with other substituents (compounds 2-4) alters the activity, suggesting that an electron-withdrawing group at this position may be favorable. Furthermore, modifications to the butanamide side chain (compounds 5 and 6) also influence potency, indicating that this part of the molecule is also involved in target engagement. The synthesis and testing of a diverse library of analogues are crucial to build a comprehensive SAR model. mdpi.com
Stereochemical Influences on Biological Activity
The butanamide portion of this compound contains a chiral center at the second carbon atom. Therefore, the compound can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. unimi.it This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. unimi.it
For example, one enantiomer might bind to the target with high affinity, leading to the desired therapeutic effect, while the other enantiomer may be inactive or even cause unwanted side effects. nih.gov Therefore, the stereospecific synthesis and biological evaluation of the individual enantiomers of this compound would be a critical step in its development as a potential therapeutic agent.
The following table illustrates how stereochemistry could potentially influence the in vitro activity of this compound:
| Compound | Stereochemistry | In Vitro Activity (IC50, µM) |
| 7 | Racemic | 10.5 |
| 8 | (R)-enantiomer | 2.1 |
| 9 | (S)-enantiomer | 25.8 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
In this hypothetical scenario, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for biological activity.
Medicinal Chemistry and Pre Clinical Drug Discovery Applications of 2 4 Chlorophenyl Thio Butanamide
Q & A
Basic Research Questions
Q. What synthetic routes and optimization strategies are recommended for 2-[(4-chlorophenyl)thio]butanamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling reactions. Key steps include thioether bond formation between 4-chlorothiophenol and brominated butanamide intermediates. Optimization involves controlling reaction temperature (60–80°C), using polar aprotic solvents (e.g., DMF), and catalysts like potassium carbonate to enhance yields. Post-synthesis purification via column chromatography ensures purity .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms proton and carbon environments, while X-ray crystallography provides absolute stereochemical resolution. Elemental analysis validates empirical composition, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) verifies molecular weight .
Q. How should researchers evaluate the stability of this compound under experimental conditions?
- Methodological Answer : Stability studies require testing under varying pH (3–10), temperatures (4–40°C), and solvent systems (aqueous vs. organic). Accelerated degradation studies using UV-Vis spectroscopy or HPLC monitor decomposition products. Storage recommendations include inert atmospheres and desiccated conditions to prevent hydrolysis of the thioether and amide groups .
Advanced Research Questions
Q. What experimental approaches are used to investigate the antileishmanial activity of this compound?
- Methodological Answer : In vitro assays against Leishmania amastigotes involve macrophage-infected models, with IC50 values determined via fluorescence microscopy or flow cytometry. Comparative studies with structural analogs (e.g., 2-[(4-chlorophenyl)thio]-propanamide derivatives) identify critical functional groups. Synergistic effects with standard drugs (e.g., amphotericin B) are assessed using checkerboard assays .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP hybrid functional) generate molecular descriptors (e.g., ClogP, HOMO-LUMO gaps). Discriminant analysis classifies derivatives as active/inactive based on electronic affinity and atomic charges. Molecular docking predicts binding affinities to target enzymes (e.g., Leishmania trypanothione reductase) .
Q. How should contradictions in biological activity data between this compound and its analogs be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay protocols (e.g., parasite strain variability) or substituent effects. Meta-analyses of structure-activity relationships (SAR) identify critical moieties (e.g., chloro vs. methoxy groups). Dose-response curves and time-kill assays standardize potency comparisons .
Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?
- Methodological Answer : Structural modifications include introducing hydrophilic groups (e.g., hydroxyl, carboxyl) or formulating with cyclodextrins. Pharmacokinetic studies in rodent models assess oral bioavailability, while prodrug approaches (e.g., esterification) enhance membrane permeability. Micellar solubilization using surfactants (e.g., Tween 80) improves in vitro dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
